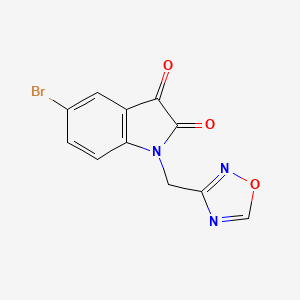

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione

描述

Background and Significance of Indole-Oxadiazole Hybrid Compounds

Indole-oxadiazole hybrid compounds have emerged as a prominent class of heterocyclic molecules in contemporary pharmaceutical research, representing a strategic approach to drug design that leverages the individual biological activities of both component rings. The indole nucleus, a bicyclic system consisting of a benzene ring fused to a pyrrole ring, has been extensively studied for its wide-ranging biological activities including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. Research has demonstrated that indole derivatives possess significant therapeutic potential, with studies showing their effectiveness against various pathological conditions through multiple mechanisms of action. The versatility of the indole scaffold has made it an essential building block in pharmaceutical chemistry, with numerous approved drugs containing this structural motif.

The oxadiazole heterocycle, particularly the 1,2,4-oxadiazole isomer, represents another crucial pharmacophore in medicinal chemistry research. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, and they have been recognized for their diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and antidepressant properties. The 1,2,4-oxadiazole heterocycle has gained particular attention due to its bioisosteric equivalence with ester and amide moieties, which allows for the creation of specific interactions such as hydrogen bonding while providing improved stability compared to traditional functional groups. This bioisosteric relationship makes 1,2,4-oxadiazoles particularly valuable when the instability of ester or amide groups presents challenges in drug development.

The strategic combination of indole and oxadiazole moieties into hybrid structures represents a sophisticated approach to molecular design that aims to harness the synergistic effects of both pharmacophores. This hybridization strategy is based on the principle that molecules containing two or more heterocyclic fragments in one structure can exhibit synergistic or additive pharmacological activity compared to compounds containing each individual pharmacophore separately. The development of indole-oxadiazole hybrids has been particularly successful in the context of antidiabetic research, where compounds have shown excellent inhibitory activity against key enzymes such as alpha-amylase and alpha-glucosidase.

Recent studies have demonstrated the potential of indole-oxadiazole hybrid compounds in various therapeutic areas. Research has shown that these compounds can serve as effective enzyme inhibitors, with some derivatives displaying superior activity compared to standard drugs. The structural flexibility of these hybrids allows for extensive modification and optimization, enabling researchers to fine-tune biological activity through systematic structural modifications. The incorporation of different substituents on both the indole and oxadiazole rings provides opportunities for structure-activity relationship studies that can guide the development of more potent and selective therapeutic agents.

Historical Context of 5-Bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione

The specific compound this compound was first documented in chemical databases as part of ongoing research into novel heterocyclic compounds with potential biological activity. The compound carries the Chemical Abstracts Service registry number 1042633-64-6 and has a molecular formula of C11H6BrN3O3 with a molecular weight of 308.09 grams per mole. The development of this compound represents part of a broader research initiative to explore the therapeutic potential of hybrid molecules that combine multiple pharmacologically active heterocyclic systems.

The structural design of this compound reflects several important considerations in medicinal chemistry. The presence of the bromine atom at the 5-position of the indole ring was strategically chosen based on extensive research demonstrating that halogen substitution can significantly enhance biological activity. Studies have shown that fluorine and bromine substituted analogs often exhibit superior inhibitory profiles compared to their unsubstituted counterparts, with halogen atoms contributing to improved binding affinity and selectivity for target enzymes. The positioning of the bromine substituent at the 5-position of the indole ring has been specifically associated with enhanced biological activity in various studies of indole derivatives.

The linker strategy employed in this compound, featuring a methylene bridge connecting the indole nitrogen to the oxadiazole ring, represents a carefully considered structural design choice. This linking strategy allows for appropriate spatial orientation of the two heterocyclic systems while maintaining sufficient flexibility for optimal interaction with biological targets. The methylene linker provides a balance between rigidity and flexibility that has proven effective in similar hybrid compounds developed for various therapeutic applications.

The dihydro-indole-2,3-dione portion of the molecule, also known as an isatin derivative, adds another layer of biological significance to the compound structure. Isatin and its derivatives have been extensively studied for their biological activities, including antioxidant, antiviral, antimicrobial, and anticonvulsant properties. The incorporation of the isatin moiety into the hybrid structure creates additional opportunities for biological interaction and may contribute to the overall therapeutic potential of the compound.

Classification within Heterocyclic Chemistry

Within the framework of heterocyclic chemistry, this compound can be classified as a complex polyheterocyclic compound containing multiple nitrogen-containing ring systems. The compound belongs to the broader category of hybrid heterocycles, which are molecules designed to incorporate multiple distinct heterocyclic pharmacophores within a single molecular framework. This classification reflects the modern trend in medicinal chemistry toward the development of multifunctional molecules that can interact with multiple biological targets or pathways simultaneously.

From a structural perspective, the compound contains three distinct heterocyclic components: the indole ring system, the 1,2,4-oxadiazole ring, and the dihydroindole-2,3-dione (isatin) framework. The indole portion of the molecule classifies it within the broader family of indole alkaloids and synthetic indole derivatives, which represent one of the most important classes of nitrogen-containing heterocycles in pharmaceutical chemistry. The 1,2,4-oxadiazole component places the compound within the oxadiazole family, specifically the 1,2,4-isomer which has been recognized as one of the most biologically active oxadiazole variants.

The classification of this compound as a hybrid molecule is particularly significant because it represents a departure from traditional single-target drug design approaches. Hybrid compounds like this one are designed based on the principle of molecular hybridization, where two or more pharmacologically active moieties are combined to create molecules with enhanced or novel biological properties. This approach has gained considerable traction in modern drug discovery as researchers seek to develop more effective therapeutic agents that can address the complexity of biological systems.

The electronic classification of the compound reveals the presence of multiple electron-deficient nitrogen atoms distributed across the different ring systems, creating a molecule with unique electronic properties. The 1,2,4-oxadiazole ring contributes two nitrogen atoms and one oxygen atom within a five-membered aromatic system, while the indole system provides a nitrogen atom within a fused bicyclic aromatic framework. This distribution of heteroatoms creates multiple sites for potential hydrogen bonding and electrostatic interactions with biological targets.

Table 1: Structural Classification Parameters of this compound

| Parameter | Classification | Details |

|---|---|---|

| Primary Structure Class | Polyheterocyclic Hybrid | Contains multiple distinct heterocyclic systems |

| Ring Systems Present | Indole, 1,2,4-Oxadiazole, Isatin | Three interconnected heterocyclic frameworks |

| Molecular Framework | Substituted Indole Derivative | Core indole system with oxadiazole substitution |

| Heteroatom Distribution | Nitrogen-rich | Multiple nitrogen atoms across ring systems |

| Substitution Pattern | 5-Bromo, N-substituted | Halogen at position 5, oxadiazole at nitrogen |

| Molecular Formula | C11H6BrN3O3 | Contains bromine, three nitrogens, three oxygens |

| Molecular Weight | 308.09 g/mol | Medium molecular weight heterocycle |

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple domains of scientific investigation, reflecting the compound's potential applications across various therapeutic areas. Primary research objectives focus on elucidating the structure-activity relationships that govern the compound's biological activity, with particular emphasis on understanding how the specific combination of indole and oxadiazole moieties contributes to overall pharmacological effectiveness. Researchers have been particularly interested in investigating the compound's potential as an enzyme inhibitor, building on the established success of related indole-oxadiazole hybrids in inhibiting key metabolic enzymes.

A significant research objective involves the comprehensive characterization of the compound's chemical properties and reactivity patterns. This includes detailed spectroscopic analysis using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural identity and purity. Understanding the compound's chemical stability under various conditions is crucial for its potential development as a pharmaceutical agent, and researchers have focused on evaluating factors such as thermal stability, photostability, and chemical compatibility with common pharmaceutical excipients.

The scope of research extends to molecular modeling and computational studies aimed at understanding the compound's three-dimensional structure and its potential interactions with biological targets. Molecular docking studies have been employed to predict the binding affinity and selectivity of the compound for various enzyme targets, providing valuable insights into its potential mechanisms of action. These computational approaches help guide experimental research by identifying the most promising biological targets for further investigation and optimization.

Biological evaluation represents another critical research objective, with studies focusing on assessing the compound's activity against a range of biological targets relevant to human health and disease. This includes evaluation of anticancer activity against various cell lines, assessment of enzyme inhibitory activity, and investigation of potential antimicrobial properties. The research scope encompasses both in vitro studies using isolated biological systems and cell-based assays to evaluate the compound's effects in more complex biological environments.

Table 2: Research Domains and Objectives for this compound

| Research Domain | Primary Objectives | Methodological Approaches |

|---|---|---|

| Chemical Characterization | Structure confirmation and purity assessment | Nuclear magnetic resonance, mass spectrometry, infrared spectroscopy |

| Biological Activity | Enzyme inhibition and cellular activity evaluation | In vitro enzyme assays, cell-based studies |

| Computational Analysis | Molecular modeling and target prediction | Molecular docking, molecular dynamics simulations |

| Structure-Activity Relationships | Optimization of biological activity | Systematic structural modifications and activity correlations |

| Stability Studies | Chemical and thermal stability assessment | Accelerated stability testing, degradation pathway analysis |

| Mechanism of Action | Understanding biological interaction mechanisms | Biochemical assays, protein binding studies |

The research scope also encompasses safety and toxicity evaluation, although specific dosage and administration studies fall outside the current focus. Researchers have been interested in developing preliminary safety profiles for the compound to guide future development efforts. This includes evaluation of cellular toxicity using appropriate in vitro models and assessment of potential off-target effects that could influence the compound's therapeutic window.

Future research objectives include the development of structure-activity relationship databases that can guide the design of related compounds with improved biological activity and selectivity. The goal is to establish clear relationships between structural modifications and biological outcomes, enabling rational drug design approaches for the development of more effective therapeutic agents. This research direction is particularly important given the success of related indole-oxadiazole hybrids in various therapeutic applications and the potential for systematic optimization of this compound class.

属性

IUPAC Name |

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3O3/c12-6-1-2-8-7(3-6)10(16)11(17)15(8)4-9-13-5-18-14-9/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRRUXPWYUPVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC3=NOC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material: 5-Bromoindole or 5-Bromoindole-3-carbaldehyde

- 5-Bromoindole derivatives are commonly prepared or commercially available.

- Oxidation of 5-bromoindole-3-carbaldehyde to 5-bromoindole-2,3-dione can be achieved using oxidizing agents such as potassium permanganate in acetone-water mixtures at room temperature, yielding 65% product (Yoo et al., 2012).

Typical Reaction Conditions

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Oxidation of 5-bromoindole-3-carbaldehyde | KMnO4 in acetone/water, 20 °C, 6.5 h | ~65% | Quenched with H2O2, recrystallized from methanol |

| Alkylation of 5-bromoindole | Sodium hydride (NaH), tetrahydrofuran (THF), 0–20 °C, methyl iodide (CH3I) | 91–96% | Used for N-substitution to introduce methylene linker |

Synthesis of 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitriles.

- Amidoximes are prepared from nitriles by reaction with hydroxylamine.

- Cyclization occurs under dehydrating conditions or with activating agents such as phosphorus oxychloride or carbodiimides.

This method provides the 1,2,4-oxadiazol-3-ylmethyl group needed for subsequent coupling.

Coupling of Oxadiazole to Indole-2,3-dione

Alkylation Reaction

- The nitrogen atom of the 5-bromoindole-2,3-dione is alkylated using a halomethyl derivative of the 1,2,4-oxadiazole (e.g., 3-(chloromethyl)-1,2,4-oxadiazole).

- Typical bases used include sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperatures range from 0 °C to room temperature, with stirring times from several hours to overnight.

Purification

- The crude product is purified by chromatographic techniques such as silica gel column chromatography.

- Recrystallization from suitable solvents (e.g., diethyl ether or ethyl acetate/petroleum ether mixtures) yields the pure compound.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Oxidation of 5-bromoindole-3-carbaldehyde to indole-2,3-dione | KMnO4 in acetone/water, 20 °C, 6.5 h | ~65 | Quenched with H2O2, recrystallized |

| 2 | Synthesis of 1,2,4-oxadiazole intermediate | Amidoxime cyclization with carboxylic acid derivatives or nitriles | Variable | Dehydrating agents used for cyclization |

| 3 | Alkylation of indole-2,3-dione with oxadiazolylmethyl halide | NaH or K2CO3, DMF/THF, 0–25 °C, 3–24 h | 80–96 (typical for alkylations) | Purification by chromatography and recrystallization |

Detailed Research Findings and Notes

- The bromine substituent at the 5-position of the indole ring influences the reactivity and regioselectivity of the alkylation reactions, favoring N1-substitution without affecting the dione moiety.

- Sodium hydride is preferred for deprotonation of the indole nitrogen due to its strong basicity and compatibility with polar aprotic solvents, enabling efficient alkylation with halomethyl oxadiazole derivatives.

- The 1,2,4-oxadiazole ring acts as a hydrogen bond acceptor and contributes to the compound’s biological activity, thus its integrity must be preserved during the coupling step by mild reaction conditions.

- Purification by recrystallization and chromatography ensures removal of side products such as unreacted starting materials, over-alkylated species, or hydrolyzed oxadiazole derivatives.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the bromine atom makes it particularly reactive in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.

科学研究应用

Synthesis and Characterization

The synthesis of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves the coupling of 5-bromoindole derivatives with oxadiazole precursors. The resulting compounds are characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.

- Infrared (IR) Spectroscopy : Helps identify specific bonds and functional groups within the compound.

- Mass Spectrometry (MS) : Provides molecular weight and structural information.

Anticancer Properties

Research has highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. In vitro studies have demonstrated that derivatives of 5-bromoindole exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A study evaluated several oxadiazole derivatives for their anticancer activity against a panel of 60 cell lines by the National Cancer Institute. Compounds showed promising results with growth inhibition percentages ranging from 46.61% to 66.23% at specific concentrations .

Antimicrobial Activity

The compound has also been screened for antibacterial and antifungal activities. Some derivatives demonstrated remarkable efficacy against common pathogens:

- Compounds were assessed for their ability to inhibit bacterial growth and showed significant antibacterial properties . The presence of the oxadiazole ring is believed to enhance these activities due to its electron-withdrawing nature.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The incorporation of bromine in the indole structure has been shown to influence both lipophilicity and bioactivity:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances antibacterial potency |

| Oxadiazole Ring | Increases anticancer activity |

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

Case Study 1: Anticancer Screening

A study synthesized a series of 1-(1,2,4-oxadiazol-3-ylmethyl) derivatives and evaluated their anticancer activity against breast cancer cell lines (MCF-7). The most potent compound exhibited an IC50 value of 2.93 µM, indicating strong inhibitory effects on cancer cell proliferation .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antibacterial properties of synthesized oxadiazole derivatives. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive bacteria .

作用机制

The mechanism by which 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interactions with specific molecular targets. The bromine atom and oxadiazole group play crucial roles in these interactions, affecting various biochemical pathways.

Molecular Targets and Pathways: The compound may target enzymes or receptors involved in cellular processes. By binding to these targets, it can modulate their activity, leading to desired biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from recent literature, focusing on core structures, substituents, heterocyclic systems, and biological activities.

Structural and Functional Group Comparisons

Key Observations

Heterocyclic Systems: The target compound’s 1,2,4-oxadiazole ring differs from triazole-thione () and pyrazoline () systems. Pyrazoline-containing analogs () exhibit notable antimalarial activity (IC₅₀ = 1.81 µM), suggesting that the target compound’s oxadiazole group may warrant evaluation in similar assays .

Bromine Substitution :

- Bromine at position 5 on the indole core (target) contrasts with bromine on aryl rings (e.g., 3-bromophenyl in ). The indole-bound bromine may exert stronger electron-withdrawing effects, altering electronic distribution and binding affinity .

Physicochemical Properties :

- The target compound’s molecular weight (309.1 g/mol) is lower than most analogs, aligning with Lipinski’s rule for oral bioavailability. Larger molecules like the pyrazoline derivative (514.35 g/mol) may face solubility challenges .

- IR spectra of brominated analogs show C-Br stretches at ~530–533 cm⁻¹, consistent across compounds (e.g., ) .

生物活性

5-Bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that combines indole and oxadiazole moieties, which are known for their diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications on the oxadiazole and indole rings can enhance the compound's activity against cancer cells.

Case Study: Indole-Oxadiazole Derivatives

A study evaluated a series of indole-linked oxadiazoles against human cancer cell lines. The results showed that certain substitutions on the oxadiazole ring increased the potency of these compounds, with IC50 values ranging from 10 to 30 µM in various cell lines including HT29 (colon cancer) and U251 (glioblastoma) cells .

The proposed mechanisms of action for compounds like this compound include:

- DNA Intercalation : Some studies suggest that similar compounds can intercalate with DNA, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the induction of cell death through oxidative stress mechanisms .

Antimicrobial Activity

Beyond anticancer properties, derivatives of oxadiazoles have also shown promising antimicrobial activities. Studies have reported that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicates that electron-withdrawing groups enhance antimicrobial efficacy .

Summary of Biological Activities

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. For instance:

- Synthesis Methodology : Compounds were synthesized through multi-step reactions involving key intermediates that featured both indole and oxadiazole structures.

- Biological Evaluation : Each derivative was subjected to in vitro testing against specific cancer cell lines and microbial strains to assess potency and selectivity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolic stability of these compounds. Early-stage studies indicate that modifications can lead to improved half-lives and plasma concentrations suitable for therapeutic applications .

常见问题

Q. What are the key considerations for synthesizing 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Coupling Reactions : Use of CuI-catalyzed azide-alkyne cycloaddition (e.g., 1,2,4-oxadiazole formation) in PEG-400:DMF solvent systems to attach functional groups .

- Purification : Flash column chromatography and aqueous precipitation to isolate the target compound. Yield optimization requires careful control of reaction time (e.g., 12 hours) and stoichiometry .

- Key Data : Example yield (25%) and solvent ratios (PEG-400:DMF) from analogous indole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (e.g., δ 7.23 ppm for aromatic protons), ¹³C NMR (e.g., 146.0 ppm for oxadiazole carbons), and ¹⁹F NMR (if fluorinated intermediates are used) .

- Mass Spectrometry : FAB-HRMS (e.g., [M+H]⁺ at m/z 385.0461) confirms molecular weight .

- Elemental Analysis : Combustion analysis (C, H, N) to validate purity, with deviations <0.4% indicating acceptable synthesis .

Q. How can reaction mechanisms for oxadiazole-indole conjugation be validated?

- Methodological Answer :

- Isotopic Labeling : Track intermediates using deuterated solvents or isotopic tags in key positions (e.g., methylene groups).

- Kinetic Studies : Monitor reaction progress via time-resolved NMR or HPLC to identify rate-determining steps .

Advanced Research Questions

Q. What strategies optimize reaction yields in complex indole-oxadiazole systems?

- Methodological Answer :

- Factorial Design : Apply Taguchi or Box-Behnken designs to test variables (e.g., temperature, catalyst loading). For example, a 3² factorial design could optimize CuI concentration and solvent polarity .

- Green Chemistry : Replace DMF with ionic liquids or bio-based solvents to enhance sustainability while maintaining yield .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Comparative Analysis : Cross-reference with crystallographic data (e.g., CCDC-2191474 for analogous structures) to confirm bond geometries .

- Dynamic Effects : Consider rotameric equilibria or solvent-induced shifts. For example, CDCl₃ vs. DMSO-d₆ may alter proton coupling patterns .

Q. What computational methods predict the compound’s bioactivity or stability?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in oxidative stress pathways) .

- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., at B3LYP/6-31G* level) to assess redox stability .

Q. How to design experiments for studying degradation pathways under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH gradients (1–13) and monitor degradation via LC-MS. Identify major metabolites (e.g., dehalogenated products) .

- Microsomal Assays : Use liver microsomes to simulate Phase I metabolism and quantify half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。